![molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9](/img/structure/B570065.png)
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
Descripción general
Descripción
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide (BFA) is an organic compound commonly used in scientific research. It is a synthetic molecule that has been used in various studies for its biochemical and physiological effects. BFA is a derivative of acetamide and can be synthesized using a variety of methods. BFA has been widely used in scientific research due to its ability to interact with various biological systems, its low toxicity, and its ability to be synthesized in the laboratory.
Mecanismo De Acción
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to interact with various biological systems, including enzymes, receptors, and proteins. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to bind to various enzymes and receptors, which can lead to the inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also known to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which can lead to the inhibition of various metabolic pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to bind to various receptors, which can lead to the activation or inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has a number of advantages for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively non-toxic, making it safe for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively easy to synthesize in the laboratory, making it convenient for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively stable, making it suitable for use in laboratory experiments.
However, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide also has a number of limitations for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively expensive, making it cost-prohibitive for some laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively unstable, making it difficult to store for long periods of time. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively difficult to synthesize, making it time-consuming to prepare for laboratory experiments.
Direcciones Futuras
The future of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is promising. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, and there are many potential future directions for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research.
One potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new drugs that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Another potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the study of its effects on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in cancer research to study the effects of various drugs on cancer cells, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in cancer cells.
A third potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new enzyme inhibitors that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes, and there is potential to develop new enzyme inhibitors that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Finally, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has potential to be used in a variety of other scientific research applications, such as drug delivery, gene therapy, and immunology. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has the potential to be used in a variety of scientific research applications, and there is potential to develop new applications for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in the future.
Aplicaciones Científicas De Investigación
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in cancer research to study the effects of various drugs on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes.
Propiedades
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

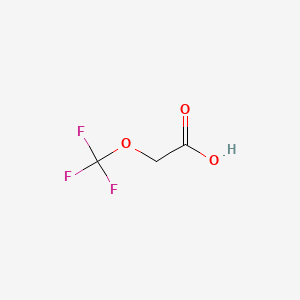
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
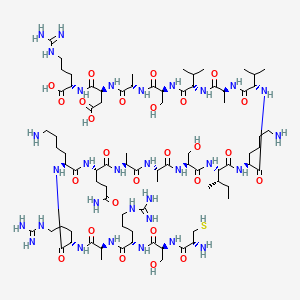
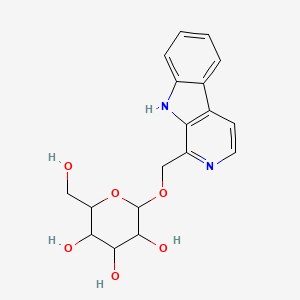

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
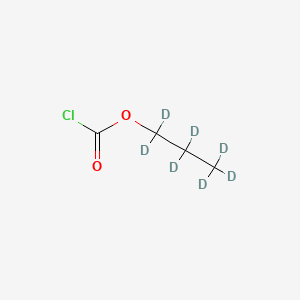
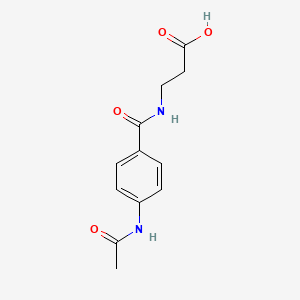
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
